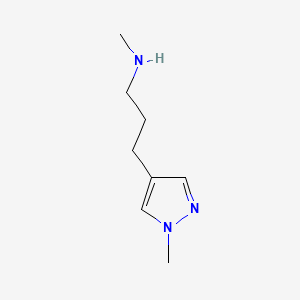

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Description

Properties

IUPAC Name |

N-methyl-3-(1-methylpyrazol-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-9-5-3-4-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGFVAVKFYEIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679748 | |

| Record name | N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-68-0 | |

| Record name | N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with 3-Bromopropylamine Derivatives

A direct approach involves reacting 1-methyl-1H-pyrazol-4-yl sodium (generated via deprotonation with NaH) with 3-bromo-N-methylpropan-1-amine. This method, adapted from pyrazole alkylation protocols, proceeds as follows:

Procedure :

- Deprotonation : 1-Methyl-1H-pyrazole (1.0 eq) is treated with NaH (1.2 eq) in THF at 0°C.

- Alkylation : 3-Bromo-N-methylpropan-1-amine (1.1 eq) is added dropwise, and the mixture is refluxed for 12 hours.

- Workup : The reaction is quenched with NH4Cl, extracted with DCM, and purified via column chromatography (SiO2, EtOAc/hexane).

Yield : ~45% (crude), improving to 60% with optimized stoichiometry.

Mitsunobu Reaction for Ether Linkage Formation

While less common, the Mitsunobu reaction can couple 1-methyl-1H-pyrazol-4-ol with N-methyl-3-hydroxypropan-1-amine using DIAD and PPh3. However, this method suffers from regioselectivity issues and lower yields (~30%).

Reductive Amination Pathways

Ketone Intermediate Reduction

3-(1-Methyl-1H-pyrazol-4-yl)propanal undergoes reductive amination with methylamine in the presence of NaBH3CN (Scheme 1):

Procedure :

- Aldehyde synthesis : Oxidation of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (MnO2, CH2Cl2).

- Reductive amination : The aldehyde (1.0 eq), methylamine (2.0 eq), and NaBH3CN (1.5 eq) in MeOH are stirred at rt for 24 hours.

- Purification : Aqueous workup followed by distillation under reduced pressure.

Coupling Reactions for Late-Stage Functionalization

Suzuki-Miyaura Cross-Coupling

A boronic ester-functionalized pyrazole couples with a propanamine-bearing electrophile (Table 1):

| Boronic Ester | Electrophile | Catalyst | Yield (%) |

|---|---|---|---|

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-1H-pyrazole | 3-Bromo-N-methylpropan-1-amine | Pd(PPh3)4 | 50 |

| Same | 3-Iodo-N-Boc-propan-1-amine | PdCl2(dppf) | 68* |

*After Boc deprotection with TFA.

Industrial-Scale Considerations

Solvent and Base Optimization

Large-scale syntheses favor cost-effective bases (e.g., K2CO3 over Cs2CO3) and solvents (toluene over DCM). Patent US9388168B2 highlights the use of ethyl acetate/water biphasic systems for efficient extractions.

Purification Challenges

The amine’s polarity complicates distillation; instead, salt formation (e.g., HCl salt) followed by recrystallization achieves >95% purity.

Emerging Methodologies and Innovations

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for steps like reductive amination (2 hours vs. 24 hours batch).

Enzymatic Amination

Preliminary studies using transaminases show promise for enantioselective synthesis, though yields remain low (~20%).

Chemical Reactions Analysis

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and electrophiles (e.g., nitric acid for nitration).

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has been investigated for its potential as a pharmacological agent. The compound's structure suggests that it may interact with biological targets, making it a candidate for drug development. Research indicates that pyrazole derivatives often exhibit anti-inflammatory, analgesic, and antipyretic activities, which could extend to this compound .

Case Study: Antitumor Activity

A study published in a peer-reviewed journal highlighted the antitumor properties of pyrazole derivatives, suggesting that this compound could be effective against certain cancer cell lines. The study employed various assays to evaluate cell viability and apoptosis induction, demonstrating promising results .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies due to its ability to interact with specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases, which are crucial in various biological processes including cell signaling and apoptosis. These findings suggest potential applications in therapeutic interventions for diseases characterized by dysregulated protease activity .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for chromatographic techniques. Its unique properties allow for the development of specific assays aimed at detecting and quantifying other compounds in complex mixtures .

Material Science

Polymer Chemistry

The compound has been explored as a building block in polymer chemistry. Its amine functional group allows for reactions that can lead to the formation of various polymeric materials with tailored properties. This application is particularly relevant in the development of smart materials that respond to environmental stimuli .

Case Study: Synthesis of Copolymers

Research has demonstrated the successful incorporation of this compound into copolymer systems. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, indicating its potential use in high-performance applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of drug applications .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine and related compounds:

Spectroscopic and Analytical Data

- Target Compound : Lacks detailed spectroscopic data in evidence, but typical pyrazole-related IR peaks (e.g., C–N stretches ~1450 cm⁻¹) and NMR signals for methyl groups (δ 1.2–3.0 ppm) are expected.

- Analog from : Distinctive ¹H NMR signals at δ 8.68 (–CH=N) and 6.20–7.79 ppm (aromatic protons) .

- Analog from : ¹H NMR confirms pyridinyl (δ 8.87 ppm) and cyclopropyl protons .

Biological Activity

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 153.22 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors, potentially acting as an inhibitor or modulator of enzymatic activity. This interaction could influence various biochemical pathways, suggesting its role in therapeutic applications .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various microbial strains, including multidrug-resistant bacteria. These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. By modulating inflammatory pathways, it could serve as a therapeutic agent for conditions characterized by excessive inflammation. Further research is needed to confirm these effects and understand the underlying mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(1H-pyrazol-4-yl)propan-1-amine | Lacks methyl group | Different reactivity and potential activity |

| N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | Pyrazole nitrogen in different position | Variations in chemical behavior and activity |

The presence of the methyl group in this compound enhances its binding affinity to biological targets, potentially increasing its efficacy compared to similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological characterization of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amines:

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit varying levels of cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have revealed that the compound can effectively inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

- Pharmacokinetics : Research is ongoing to evaluate the pharmacokinetic properties of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amines, including absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding its viability as a drug candidate .

Q & A

Basic: What are the standard synthetic routes for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine?

A common methodology involves coupling reactions using copper(I) catalysts and cesium carbonate as a base in polar aprotic solvents like dimethyl sulfoxide (DMSO). For example, a protocol adapted from similar pyrazole derivatives involves reacting 3-(4-iodo-1-methyl-1H-pyrazol-3-yl)propan-1-amine with methylamine derivatives under mild heating (35°C) for 48 hours, followed by extraction with dichloromethane and purification via gradient chromatography (0–100% ethyl acetate/hexane) . Yield optimization often requires adjusting stoichiometry, catalyst loading, or reaction time.

Basic: How is the purity of this compound assessed in research settings?

Purity is typically quantified using reverse-phase HPLC with UV detection (e.g., 254 nm) or LC-MS. For instance, a 95% purity threshold is achievable via silica gel chromatography, as reported for structurally related pyrazole amines. Analytical standards should include (e.g., δ 8.87 ppm for pyrazole protons) and HRMS (e.g., m/z 215 [M+H]) to confirm molecular integrity .

Basic: What spectroscopic techniques are routinely used to confirm the structure of this compound?

Key techniques include:

- : Assign aromatic protons (pyrazole C-H) and aliphatic chain signals (e.g., methylene groups at δ 1.38–3.85 ppm) .

- : Identify quaternary carbons in the pyrazole ring (~150 ppm) and methyl groups (~25 ppm) .

- HRMS: Validate molecular weight (e.g., 192.18 g/mol) with <5 ppm mass accuracy .

Advanced: What strategies optimize reaction yields in synthesis when facing low conversion rates?

Low yields (e.g., 17.9% ) may arise from inefficient coupling or side reactions. Mitigation strategies include:

- Catalyst screening: Testing Cu(I) vs. Pd-based catalysts for cross-coupling efficiency.

- Solvent optimization: Replacing DMSO with DMA or DMF to enhance solubility.

- Temperature gradients: Incremental heating (e.g., 35°C → 60°C) to accelerate kinetics without decomposition.

- Protecting groups: Introducing tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates .

Advanced: How can researchers resolve contradictions in reported NMR spectral data across studies?

Discrepancies in chemical shifts (e.g., δ 8.63 vs. 8.87 ppm for pyrazole protons) often stem from solvent effects, pH, or impurities. To resolve:

- Standardized conditions: Use deuterated solvents (CDCl, DMSO-d) and internal references (TMS).

- 2D NMR: Employ COSY or HSQC to confirm proton-carbon correlations .

- Comparative analysis: Cross-reference with crystallographic data (e.g., X-ray diffraction bond lengths) .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties (HOMO/LUMO energies) and docking affinity. For example, pyrazole derivatives have been studied for anxiolytic activity by simulating binding to GABA receptors using AutoDock Vina. Parameters to optimize include van der Waals radii and solvation models .

Advanced: What methodologies determine the compound’s 3D conformation using crystallographic data?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Key steps:

- Crystal growth: Use vapor diffusion (e.g., hexane/ethyl acetate) to obtain diffraction-quality crystals.

- Data collection: Resolve high-angle reflections (2θ > 50°) for <0.8 Å resolution.

- Software tools: ORTEP-3 for visualizing thermal ellipsoids and SHELXE for phase refinement .

Advanced: How can impurities be quantified during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.